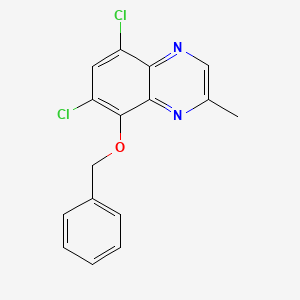
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene
Übersicht
Beschreibung
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene is an organic compound with the chemical formula C12H13BrO2. It is a derivative of naphthalene, characterized by the presence of bromine and methoxy groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene typically involves the bromination of 3,4-dihydro-5,8-dimethoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-5,8-dimethoxynaphthalene.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3,4-dihydro-5,8-dimethoxynaphthalene.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3,4-dihydronaphthalen-1(2H)-one: Another brominated naphthalene derivative with different functional groups.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with bromine at a different position.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: A compound with multiple bromine atoms and a different core structure.
Uniqueness
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene is unique due to the specific positioning of its bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C12H13BrO2 |
|---|---|
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
7-bromo-5,8-dimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H13BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3,5,7H,4,6H2,1-2H3 |
InChI-Schlüssel |
XRVNUXUNETXLEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C=CCC2)OC)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Methylaminoethyl)phenoxy]propan-1-ol](/img/structure/B8305031.png)



![[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate](/img/structure/B8305053.png)
![3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8305056.png)







